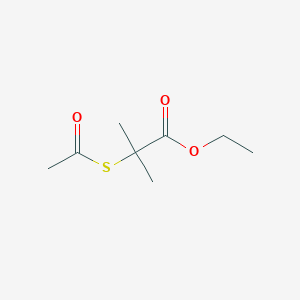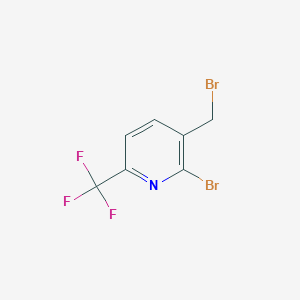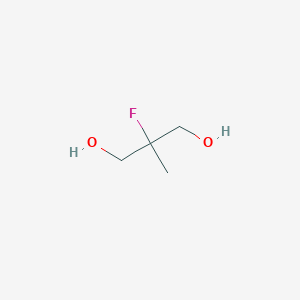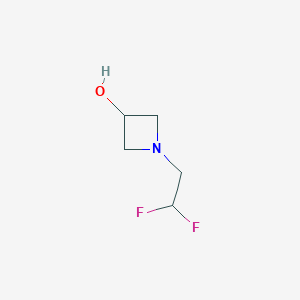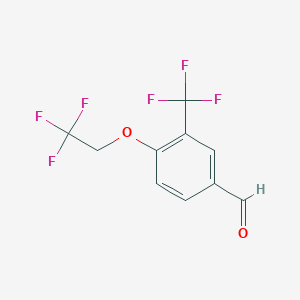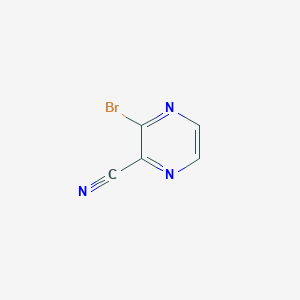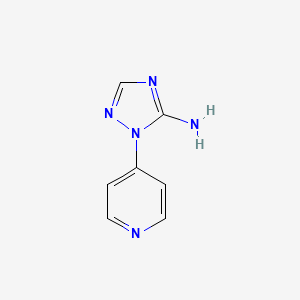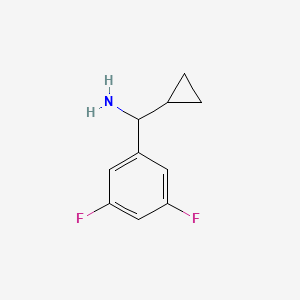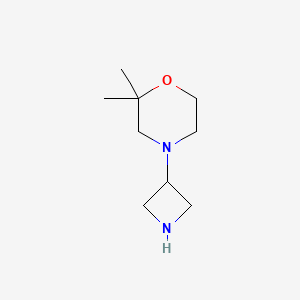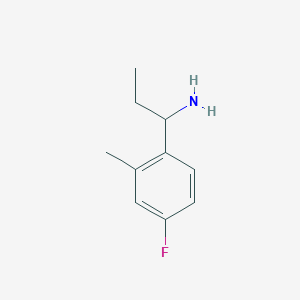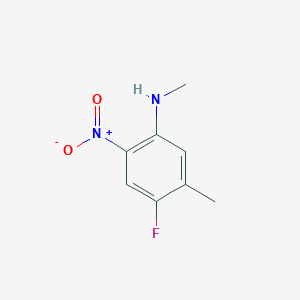
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
Vue d'ensemble
Description
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid is a heterocyclic compound that contains a quinoxaline ring substituted with a trifluoromethyl group and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties .
Mécanisme D'action
Target of Action
Quinoxalines, the core structure of this compound, have been found to possess strong antitumor, antimicrobial, antibacterial, and antihiv activity . They are also known to interact with various receptors and microorganisms .
Mode of Action
It is known that trifluoromethyl-containing quinoxalines are of significant interest in medicinal chemistry as compounds with remarkable biological and physiological properties . They are used in the synthesis of various 2-substituted 3-(trifluoromethyl)quinoxalines .
Biochemical Pathways
Quinoxalines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoxalines are known to exhibit a variety of biological effects, including antitumor, antimicrobial, antibacterial, and antihiv activity .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been found to interact with enzymes such as HIV-1 reverse transcriptase, hGLP-1 receptor, and LXR-modulators . These interactions are primarily mediated through the trifluoromethyl group, which enhances the compound’s binding affinity and specificity. Additionally, this compound exhibits antimicrobial, antitumor, and anti-inflammatory properties, making it a versatile compound in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to induce G0/G1 phase cell cycle arrest and apoptosis in certain cell lines, such as the SMMC-7721 cell line . It also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of HIV-1 reverse transcriptase by binding to its active site, thereby preventing the replication of the virus . Additionally, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as antimicrobial and antitumor activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be preferentially taken up by certain cell types or tissues, affecting its overall distribution and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trifluoromethyl)quinoxaline-2-carboxylic acid typically involves the condensation of substituted o-phenylenediamines with trifluoromethyl-containing α-diketones or α-halo-β-dicarbonyl compounds . One common method involves the reaction of o-phenylenediamine with ethyl trifluoropyruvate, leading to the formation of 3-(trifluoromethyl)quinoxalin-2(1H)-one, which can be further transformed into the desired carboxylic acid derivative .
Industrial Production Methods
Industrial production methods for this compound often utilize readily available and highly reactive substrates, such as trifluoromethyl derivatives of quinoxalin-2(1H)-one and quinoxaline-2(1H)-thione. These substrates undergo functional group transformations to yield a wide range of new quinoxalines containing a trifluoromethyl group .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and halides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various 2-substituted 3-(trifluoromethyl)quinoxalines, such as amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
Applications De Recherche Scientifique
3-(Trifluoromethyl)quinoxaline-2-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Biological Research: It is used in the development of HIV-1 reverse transcriptase inhibitors, hGLP-1 receptor agonists, and LXR-modulators.
Industrial Applications: The compound is used in the synthesis of more complex biologically active compounds and as a building block for various pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(trifluoromethyl)quinoxaline-2-carboxylic acid include other trifluoromethyl-substituted quinoxalines, such as:
- 3-(Trifluoromethyl)quinoxalin-2(1H)-one
- 2-Amino-3-(trifluoromethyl)quinoxaline
- 2-(2-Aminothiazol-4-yl)-3-(trifluoromethyl)quinoxaline
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a carboxylic acid group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carboxylic acid group allows for further functionalization and derivatization .
Propriétés
IUPAC Name |
3-(trifluoromethyl)quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O2/c11-10(12,13)8-7(9(16)17)14-5-3-1-2-4-6(5)15-8/h1-4H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALWBEPGJZCNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


